

# HO-PEG5-CH2COOH solubility compared to other linkers

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**Compound Focus:** HO-Peg5-CH2cooh

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## Molecular Profile of HO-PEG5-CH2COOH

**HO-PEG5-CH2COOH** is a monodisperse PEG linker, meaning it has a precise molecular weight rather than a distribution. Its key characteristics are summarized below.

Property	Details
CAS Number	52026-48-9 [1] [2]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>8</sub> [1] [2]
Molecular Weight	296.31 g/mol [1] [2]
IUPAC Name	17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1] [2]
Structure	HO-(CH <sub>2</sub> -CH <sub>2</sub> -O) <sub>5</sub> -CH <sub>2</sub> -COOH
Purity	≥95% [2]

The structure of **HO-PEG5-CH2COOH** consists of a hydrophilic PEG spacer with five repeating ethylene oxide units, terminated by a hydroxyl group at one end and a carboxylic acid at the other. This structure underpins its functional properties.



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## Comparison with Other PEG Linkers

The table below places **HO-PEG5-CH<sub>2</sub>COOH** among other PEG linkers of different sizes. Higher molecular weight PEGs are typically polydisperse (molecular weight is an average), which influences their physical properties.

Linker Name	Molecular Weight (g/mol)	Key Characteristics & Solubility Notes
HO-PEG5-CH <sub>2</sub> COOH	296.31 (Precise) [1] [2]	Monodisperse; short, rigid chain. Solubility in water is expected to be high due to strong hydration of ether oxygens [3].
HO-PEG-CH <sub>2</sub> COOH (MW 5000)	~5000 (Average) [4]	Polydisperse; used as a PROTAC linker. No specific solubility data provided in search results.
HO-PEG-CH <sub>2</sub> COOH (MW 10000)	~10000 (Average) [5]	Polydisperse; solubility in DMSO: ~100 mg/mL [5].
HO-PEG-CH <sub>2</sub> COOH (MW 35000)	~35000 (Average) [6]	Polydisperse; solubility in DMSO: ~12.5 mg/mL [6].

## Role of PEG Linkers in Drug Design

For context on why solubility data is critical, the search results explain the fundamental roles PEG linkers play in advanced therapeutics like PROTACs and Antibody-Drug Conjugates (ADCs) [3] [7].

- **Improving Water Solubility:** The ether oxygen atoms in PEG act as hydrogen-bond acceptors, forming a dynamic hydration shell. This shell solubilizes otherwise hydrophobic drug molecules and prevents aggregation [3].

- **Enhancing Flexibility:** The C-O bonds in PEG are highly rotatable, providing flexibility. This allows the two ends of a bioconjugate (e.g., a PROTAC) to freely orient themselves to form the necessary ternary complex with high efficiency [3].
- **Length Considerations:** The length of the PEG linker is a critical design parameter [3]:
  - **Short chains (e.g., PEG2-PEG4):** Often a "sweet spot," providing a good balance of solubility enhancement and cell membrane permeability.
  - **Longer chains (e.g., PEG6 and above):** Can introduce excessive conformational entropy, potentially reducing activity and complicating pharmacokinetics.

## Guidance for Experimental Design

Since direct comparative solubility data for short PEG linkers is limited in the search results, you may need to determine this experimentally. Here is a general approach based on common laboratory practice:

- **Standard Solubility Protocol:**
  - **Preparation:** Add a known mass of the PEG linker (e.g., 1 mg) to a microcentrifuge tube.
  - **Solvent Addition:** Gradually add a solvent (e.g., water, DMSO, PBS) in small increments.
  - **Agitation:** Vortex the mixture vigorously for 60 seconds after each addition.
  - **Observation:** Continue until the solid is fully dissolved. The solubility is calculated as mg of solute per mL of solvent.
  - **Saturation Check:** For a more precise saturation point, you can use sonication or gentle heating, followed by filtration and quantification of the dissolved material.
- **Key Solvents to Test:** Prioritize **water, DMSO, PBS (pH 7.4), and DMSO/PBS mixtures** to cover a range of biologically relevant conditions [6] [5].

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